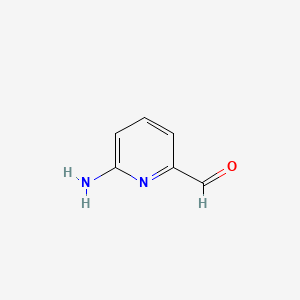

2-Amino-6-pyridinecarboxaldehyde

Übersicht

Beschreibung

2-Amino-6-pyridinecarboxaldehyde is an organic compound with the molecular formula C6H6N2O. It is a derivative of pyridine, where the amino group is positioned at the second carbon and the aldehyde group at the sixth carbon of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields of scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-pyridinecarboxaldehyde typically involves the reaction of 2-aminopyridine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-aminopyridine reacts with N,N-dimethylformamide and phosphorus oxychloride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form 2-amino-6-pyridinemethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: 2-Amino-6-pyridinecarboxylic acid.

Reduction: 2-Amino-6-pyridinemethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Amino-6-pyridinecarboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Neurological Disorders : The compound is involved in developing drugs targeting neurological conditions. Its structure allows it to interact with biological systems effectively, enhancing therapeutic efficacy .

- Antiviral Agents : Recent studies indicate its potential role in synthesizing anti-HIV protease inhibitors, contributing to the fight against viral infections .

- Acaricides : In agricultural chemistry, it is utilized as an essential intermediate for synthesizing acaricides, which are vital for pest control .

Ligand Development

In coordination chemistry, this compound is employed to create ligands that facilitate various catalytic processes. These ligands are essential for:

- Catalysis : They enhance reaction rates and selectivity in chemical transformations, making them invaluable in organic synthesis .

- Material Science : The ligands derived from this compound are used to develop new materials with specific properties tailored for industrial applications .

Biochemical Research

The compound plays a significant role in biochemical studies:

- Enzyme Interactions : It aids in understanding enzyme mechanisms and metabolic pathways, providing insights into biological processes that can lead to new therapeutic strategies .

- Fluorescent Probes : Researchers utilize this compound to develop fluorescent probes for imaging applications in biological systems. These probes help visualize cellular functions and disease mechanisms, enhancing our understanding of complex biological interactions .

Organic Synthesis

As a versatile building block in organic synthesis, this compound allows chemists to create diverse chemical structures. Its applications include:

- Specialty Chemicals : It is used in synthesizing specialty chemicals that have specific functionalities required in various industries .

- Agrochemical Development : The compound contributes to the development of agrochemicals, enhancing agricultural productivity through effective pest management solutions .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the synthesis of novel antiviral agents using this compound as a precursor. The resulting compounds exhibited promising activity against HIV protease, indicating their potential as therapeutic agents.

Case Study 2: Development of Fluorescent Probes

Research involving the modification of this compound led to the creation of fluorescent probes that successfully imaged cellular processes in live cells. These probes provided critical insights into cellular responses under various conditions.

Wirkmechanismus

The mechanism of action of 2-Amino-6-pyridinecarboxaldehyde involves its ability to form Schiff bases with various amines. This reaction is crucial in the formation of coordination complexes with metals, which can exhibit significant biological activities. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Pyridine-2-carboxaldehyde: Similar structure but lacks the amino group.

Pyridine-3-carboxaldehyde: The aldehyde group is positioned at the third carbon.

Pyridine-4-carboxaldehyde: The aldehyde group is positioned at the fourth carbon.

Uniqueness: 2-Amino-6-pyridinecarboxaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its analogs .

Biologische Aktivität

Overview

2-Amino-6-pyridinecarboxaldehyde (C6H6N2O) is an organic compound with significant biological activity, particularly due to its ability to form Schiff bases and its interactions with various biomolecules. This compound is a derivative of pyridine, characterized by an amino group at the second carbon and an aldehyde group at the sixth carbon of the pyridine ring. Its unique structure allows it to participate in diverse biochemical reactions, making it a valuable compound in medicinal chemistry, biochemistry, and materials science.

Formation of Schiff Bases

One of the primary biochemical roles of this compound is its ability to form Schiff bases with amino groups in proteins. This reaction leads to the formation of imine bonds, which are crucial for various biochemical processes, including enzyme catalysis and protein modification. The interaction with enzymes can either inhibit or activate their functions, significantly influencing cellular metabolism and signaling pathways.

Cellular Effects

Research indicates that this compound can modulate cellular processes by affecting gene expression and enzyme activity. For instance, it has been shown to alter metabolic pathways depending on its concentration and exposure duration. At low concentrations, it may have minimal effects, while higher doses can lead to significant biochemical changes, including potential toxicity.

Molecular Mechanisms

The molecular mechanism underlying the biological activity of this compound involves its reactive aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This binding can lead to either inhibition or activation of enzymatic activity. Additionally, it can interact with transcription factors, thereby influencing gene expression .

1. Enzyme Interaction Studies

A study demonstrated that this compound effectively modifies proteins through site-specific reactions. This modification is crucial for understanding protein functions and developing therapeutic agents .

2. Toxicity Assessments

In animal models, varying dosages of this compound revealed a threshold beyond which toxic effects were observed. High doses resulted in alterations in metabolic pathways and potential damage to specific cell types.

3. Antibacterial Activity

Recent research highlighted the antibacterial properties of derivatives of this compound when coordinated with silver ions. The modified complexes exhibited significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus, indicating potential applications in antimicrobial therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group at C2, aldehyde at C6 | Forms Schiff bases; modulates enzyme activity |

| Pyridine-2-carboxaldehyde | Lacks amino group | Similar reactivity but less versatile |

| Pyridine-3-carboxaldehyde | Aldehyde at C3 | Limited biological applications compared to C6 variant |

| Pyridine-4-carboxaldehyde | Aldehyde at C4 | Similar structural properties; reduced biological activity |

Applications in Scientific Research

The versatility of this compound extends across various fields:

- Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceuticals.

- Biochemistry : Employed in studying enzyme mechanisms and protein interactions.

- Materials Science : Acts as a building block for developing new materials with specific properties.

Eigenschaften

IUPAC Name |

6-aminopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-3-1-2-5(4-9)8-6/h1-4H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYOOBSFOBZSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630863 | |

| Record name | 6-Aminopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332884-35-2 | |

| Record name | 6-Aminopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.